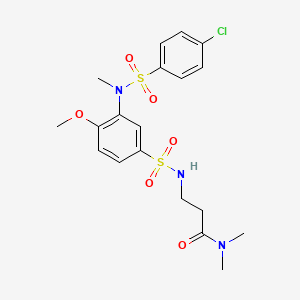

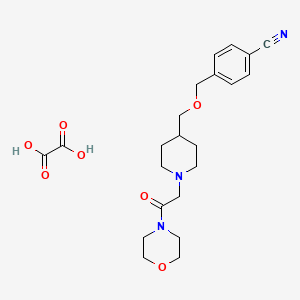

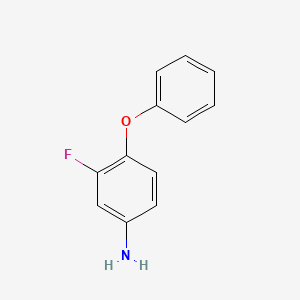

![molecular formula C12H23N3O3 B2590758 (S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 1349699-92-8](/img/structure/B2590758.png)

(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate” is a piperidine derivative. Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper . Piperidine is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their significant role in the pharmaceutical industry . In one case, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including “(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate”, is characterized by a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Chemical Reactions Analysis

Piperidine derivatives have been shown to exhibit a variety of biological activities, making them important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of (S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate Applications

(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate, also known as (S)-tert-Butyl 3-(3-methylureido)piperidine-1-carboxylate, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.

Pharmacological Research: Piperidine derivatives, such as the compound , are significant in the pharmaceutical industry. They are present in various classes of pharmaceuticals and alkaloids. Their pharmacological applications are vast, including the development of drugs with central nervous system (CNS), cardiovascular system (CVS), and gastrointestinal tract (GIT) activity .

Drug Synthesis and Optimization: The piperidine ring is essential for chiral optimization in drug synthesis. Piperidine derivatives are used as starting components for synthesizing enantiomerically pure compounds, which are crucial for creating effective and safe pharmaceutical agents .

Enhancement of Bioavailability: Compounds containing piperidine structures have been shown to enhance the bioavailability of various drugs. This is particularly important for drugs with poor absorption or those that are extensively metabolized before reaching systemic circulation .

Antioxidant and Anti-inflammatory Research: Piperidine derivatives exhibit antioxidant and anti-inflammatory properties. These characteristics are beneficial for managing diseases where oxidative stress and inflammation play a critical role .

Cancer Research: The compound’s derivatives have been studied for their anti-tumor properties. Research has shown that piperidine structures can inhibit the development of solid tumors and increase the lifespan of animals with certain types of cancer .

Neuroprotective Studies: The neuroprotective effects of piperidine derivatives are of interest in CNS research. These compounds may offer protection against neurodegenerative diseases by combating oxidative stress and apoptosis in neuronal cells .

Immunomodulatory Effects: Piperidine compounds have been reported to possess immunomodulatory effects. This application is significant in the development of therapies for autoimmune diseases and in enhancing the body’s response to infections .

Hepatoprotective Activities: The hepatoprotective potential of piperidine derivatives makes them candidates for research into treatments for liver diseases. Their ability to protect liver cells from damage is a valuable property in pharmacological studies .

Mecanismo De Acción

The exact mechanism and target molecules of piperidine derivatives are not fully understood. It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This leads to the insect’s inability to recognize its host’s cues .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(methylcarbamoylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-6-9(8-15)14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUNTJOORHDUFT-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

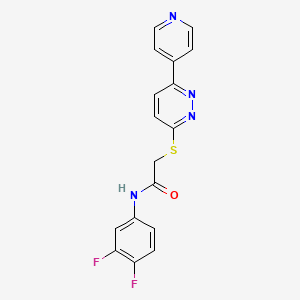

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2590676.png)

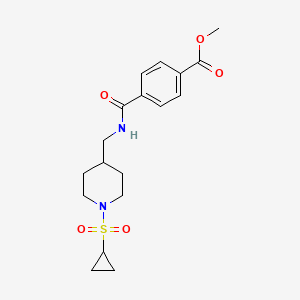

![(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2590677.png)

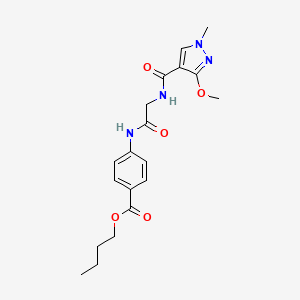

![2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2590678.png)